Cas no 1391054-73-1 (3-Des4-(2-Piperidinyl)ethoxybenzoyl-7-4-(2-Piperidinyl)ethoxybenzoyl Raloxifene (>90%))

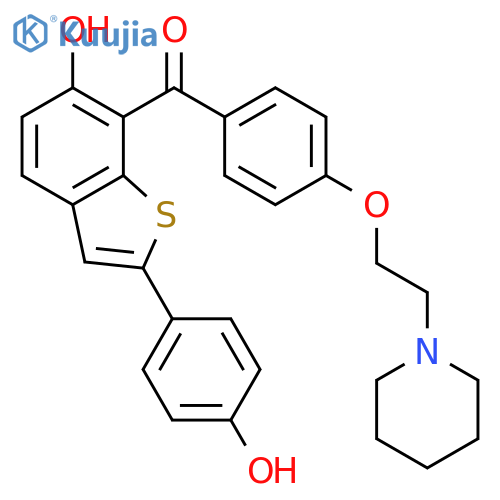

1391054-73-1 structure

商品名:3-Des4-(2-Piperidinyl)ethoxybenzoyl-7-4-(2-Piperidinyl)ethoxybenzoyl Raloxifene (>90%)

3-Des4-(2-Piperidinyl)ethoxybenzoyl-7-4-(2-Piperidinyl)ethoxybenzoyl Raloxifene (>90%) 化学的及び物理的性質

名前と識別子

-

- 3-Des[4-(2-Piperidinyl)ethoxy]benzoyl-7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene

- [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-7-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone

- ETHYL 2,4,6-TRIHYDROXYBENZOATE

- UNII-631N7NJH5W

- 3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene

- (6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-7-yl)(4-(2-(piperidin-1-yl)ethoxy)phenyl)methanone

- [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-7-yl]

- Methanone, (6-hydroxy-2-(4-hydroxyphenyl)benzo(b)thien-7-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)-

- Raloxifene Impurity B

- RALOXIFENE HYDROCHLORIDE IMPURITY B [EP IMPURITY]

- 1391054-73-1

- (6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-7-yl)(4-(2-(piperidin-1-yl)ethoxy)phenyl)methanone

- BCP28109

- 631N7NJH5W

- 3-Des[4-(2-Piperidinyl)ethoxy]benzoyl-7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene (>90%)

- Methanone, [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-7-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-; [6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothien-7-yl][4-(2-piperidin-1-yl)ethoxy]-phenyl]methanone; Raloxifene Hydrochloride Imp. B (EP)

- Q27263536

- Raloxifene hydrochloride impurity B [EP]

- (6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-7-yl)(4-(2-(piperidin-1-yl) ethoxy)phenyl)methanone

- 3-Des4-(2-Piperidinyl)ethoxybenzoyl-7-4-(2-Piperidinyl)ethoxybenzoyl Raloxifene (>90%)

-

- インチ: InChI=1S/C28H27NO4S/c30-22-9-4-19(5-10-22)25-18-21-8-13-24(31)26(28(21)34-25)27(32)20-6-11-23(12-7-20)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2

- InChIKey: JQIHKQGGHCMOQN-UHFFFAOYSA-N

- ほほえんだ: C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(C=CC4=C3SC(=C4)C5=CC=C(C=C5)O)O

計算された属性

- せいみつぶんしりょう: 473.16600

- どういたいしつりょう: 473.16607952g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 34

- 回転可能化学結合数: 7

- 複雑さ: 655

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6.6

- トポロジー分子極性表面積: 98.2Ų

じっけんとくせい

- PSA: 98.24000

- LogP: 6.01310

3-Des4-(2-Piperidinyl)ethoxybenzoyl-7-4-(2-Piperidinyl)ethoxybenzoyl Raloxifene (>90%) セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Store at recommended temperature

3-Des4-(2-Piperidinyl)ethoxybenzoyl-7-4-(2-Piperidinyl)ethoxybenzoyl Raloxifene (>90%) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D297050-5mg |

3-Des[4-(2-Piperidinyl)ethoxy]benzoyl-7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene (>90%) |

1391054-73-1 | 5mg |

$ 741.00 | 2023-04-17 | ||

| TRC | D297050-1mg |

3-Des[4-(2-Piperidinyl)ethoxy]benzoyl-7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene (>90%) |

1391054-73-1 | 1mg |

$ 167.00 | 2023-09-08 | ||

| TRC | D297050-2mg |

3-Des[4-(2-Piperidinyl)ethoxy]benzoyl-7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene (>90%) |

1391054-73-1 | 2mg |

$ 305.00 | 2023-04-17 | ||

| TRC | D297050-10mg |

3-Des[4-(2-Piperidinyl)ethoxy]benzoyl-7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene (>90%) |

1391054-73-1 | 10mg |

$ 1185.00 | 2023-09-08 | ||

| TRC | D297050-25mg |

3-Des[4-(2-Piperidinyl)ethoxy]benzoyl-7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene (>90%) |

1391054-73-1 | 25mg |

$ 2116.00 | 2023-09-08 |

3-Des4-(2-Piperidinyl)ethoxybenzoyl-7-4-(2-Piperidinyl)ethoxybenzoyl Raloxifene (>90%) 関連文献

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

1391054-73-1 (3-Des4-(2-Piperidinyl)ethoxybenzoyl-7-4-(2-Piperidinyl)ethoxybenzoyl Raloxifene (>90%)) 関連製品

- 1159977-58-8(7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量